2-Amino-9H-pyrido[2,3-b]indole, also known as 2-amino-α-carboline, is a heterocyclic aromatic amine with the chemical formula C11H9N3. This compound is notable for its presence in various cooked foods, particularly those subjected to high temperatures, such as grilled or pan-fried meats. It is classified as a probable human carcinogen by the International Agency for Research on Cancer due to its mutagenic properties and potential to form DNA adducts, which can lead to cancer development in humans .
The metabolic activation of 2-amino-9H-pyrido[2,3-b]indole primarily involves N-oxidation of the exocyclic amine group through cytochrome P450 enzymes. This process results in the formation of various metabolites, including 2-hydroxyamino-9H-pyrido[2,3-b]indole. Additionally, the compound can undergo oxidation and reduction reactions, yielding derivatives such as 2-nitro-9H-pyrido[2,3-b]indole and N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole .
2-Amino-9H-pyrido[2,3-b]indole exhibits significant biological activity, particularly as a carcinogen. Its presence in tobacco smoke and cooked foods has been linked to increased cancer risk. The compound's ability to form DNA adducts is a critical factor in its mutagenicity. Studies have shown that it can induce oxidative stress and DNA damage in various biological systems, contributing to its classification as a carcinogen .
Several methods exist for synthesizing 2-amino-9H-pyrido[2,3-b]indole:
Due to its biological activity, 2-amino-9H-pyrido[2,3-b]indole is primarily studied in the context of cancer research. Its role as a mutagenic agent makes it significant in toxicology and food safety studies. Furthermore, understanding its metabolism can aid in developing strategies for mitigating its harmful effects in food products and tobacco smoke exposure .
Research has focused on the interaction of 2-amino-9H-pyrido[2,3-b]indole with various biomolecules. Notably, it forms adducts with DNA bases, particularly deoxyguanosine, which may lead to mutations during DNA replication. Studies have also explored its interactions with cellular proteins and enzymes involved in detoxification processes, providing insights into how cells respond to this carcinogenic compound .
Several compounds share structural similarities with 2-amino-9H-pyrido[2,3-b]indole. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Amino-9H-pyrido[2,3-b]indole | Heterocyclic amine | Carcinogenic; mutagenic | Found in grilled meats; tobacco smoke |
| 1-Amino-6-methyl-5H-pyrido[4,3-b]indole | Heterocyclic amine | Mutagenic | Less prevalent than 2-amino-9H-pyrido |
| 2-Amino-1-methyl-6-(phenyl)-5H-pyrido[4,3-b]indole | Heterocyclic amine | Potentially mutagenic | Contains phenyl group; different activity |
| 4-Aminoquinoline | Aromatic amine | Antiparasitic; potential mutagen | Used in malaria treatment |
The distinctiveness of 2-amino-9H-pyrido[2,3-b]indole lies in its prevalent occurrence in cooked foods and tobacco smoke compared to other similar compounds that may not have such widespread exposure or recognized carcinogenicity .
2-Amino-9H-pyrido[2,3-b]indole represents a distinctive heterocyclic aromatic compound characterized by a fused tricyclic ring system composed of a pyridine ring fused to an indole moiety [1] [2]. This molecular architecture belongs to the alpha-carboline family, which consists of organic compounds containing a pyrido[2,3-b]indole core structure [3] [2]. The compound exhibits a planar aromatic framework where the pyridine ring is fused to the indole system at the 2,3-positions, creating a rigid, conjugated structure [1] [2].
The molecular geometry displays a trigonal pyramidal arrangement around the nitrogen atom bearing the amino substituent, with bond angles influenced by the lone pair electrons [4]. The carbon-nitrogen bond lengths within the aromatic system are consistent with partial double bond character due to electron delocalization across the conjugated framework [2]. The compound possesses three nitrogen atoms: one pyrrolic nitrogen (N-9), one pyridinic nitrogen (N-1), and one exocyclic amino nitrogen (N-2) [1] [3].
Regarding isomeric forms, 2-amino-9H-pyrido[2,3-b]indole can exist in tautomeric equilibrium. The predominant form features the amino group at the 2-position of the pyridine ring, with the hydrogen atom localized on the N-9 position of the indole ring [5] [6]. Computational studies using density functional theory have demonstrated that the enol-like forms can be stabilized in certain cyclic conjugated systems, though the specific tautomeric preferences depend on the substitution pattern and environmental conditions [5].
The compound exhibits potential for hydrogen bonding interactions through its amino group and pyridinic nitrogen, which influences its aggregation behavior in solution [7] [8]. Studies have revealed that under specific conditions, the compound forms singly hydrogen-bonded open dimers rather than doubly hydrogen-bonded cyclic dimers, affecting its photophysical properties [7].
The official International Union of Pure and Applied Chemistry nomenclature for this compound is 9H-pyrido[2,3-b]indol-2-amine [1] [3]. This systematic name accurately reflects the structural features: the pyrido[2,3-b]indole core with the amino substituent at position 2 and the hydrogen atom at position 9 of the indole ring. The traditional name, 2-amino-9H-pyrido[2,3-b]indole, is widely accepted and frequently used in scientific literature [1] [9].
The compound is registered under Chemical Abstracts Service Registry Number 26148-68-5 [1] [10] [11]. This unique identifier has been consistently assigned across multiple chemical databases and regulatory agencies. Additional registry numbers include the European Community Number 811-637-6 and various database-specific identifiers such as PubChem CID 62805, ChEBI ID CHEBI:82284, and ChEMBL ID CHEMBL4567642 [1].
The molecular formula C₁₁H₉N₃ indicates eleven carbon atoms, nine hydrogen atoms, and three nitrogen atoms, yielding a molecular weight of 183.21 g/mol [1] [11] [9]. The exact mass has been determined as 183.079647303 Da through high-resolution mass spectrometry [2]. The compound's International Chemical Identifier Key is FJTNLJLPLJDTRM-UHFFFAOYSA-N, providing a unique hash-based identifier for computational applications [1] [2].
Alternative nomenclature includes 2-amino-alpha-carboline, reflecting its membership in the alpha-carboline family [9] . Historical designations such as A-alpha-C and abbreviated forms like AαC are commonly encountered in toxicological and food chemistry literature [1] [9]. The compound is also known as 9H-1,9-diazafluoren-2-amine, emphasizing its structural relationship to fluorene with nitrogen substitutions [10] [11].
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 9H-pyrido[2,3-b]indol-2-amine [1] |
| Traditional Name | 2-Amino-9H-pyrido[2,3-b]indole [1] |
| Molecular Formula | C₁₁H₉N₃ [1] |
| Molecular Weight (g/mol) | 183.21 [1] |
| Exact Mass | 183.079647303 [2] |
| Chemical Abstracts Service Registry Number | 26148-68-5 [1] |
| PubChem CID | 62805 [1] |
| ChEBI ID | CHEBI:82284 [1] |
| InChI Key | FJTNLJLPLJDTRM-UHFFFAOYSA-N [1] |
| SMILES | NC1=NC2=C(C=C1)C1=CC=CC=C1N2 [1] |
| MDL Number | MFCD00210750 [10] |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-amino-9H-pyrido[2,3-b]indole through analysis of both proton and carbon-13 spectra. The ¹H Nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the compound's aromatic nature and substitution pattern [13].
The amino group protons typically appear as a broad singlet around δ 5.75 ppm, consistent with the electron-withdrawing effect of the adjacent pyridinic nitrogen [13]. This chemical shift is characteristic of aromatic amines and may show temperature-dependent behavior due to hydrogen bonding interactions and exchange processes.
The aromatic proton signals are distributed across the δ 7.0-8.0 ppm region, with specific assignments based on coupling patterns and chemical shift values [13]. The proton at position 5 of the pyrido ring appears as a doublet around δ 7.79 ppm with a coupling constant of approximately 7.67 Hz [13]. The proton at position 4 manifests as a singlet at δ 7.53 ppm [13]. The indole ring protons exhibit characteristic coupling patterns: H-8 appears as a doublet at δ 7.34 ppm, H-7 shows a doublet of doublets at δ 7.19 ppm, and H-6 presents a doublet of doublets at δ 7.06 ppm [13].
The N-H proton of the pyrrolic nitrogen typically appears as a broad singlet at δ 10.92 ppm, significantly downfield due to the electron-deficient aromatic system and potential hydrogen bonding interactions [13]. This signal may exhibit exchange behavior in protic solvents.
¹³C Nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with signals distributed primarily in the δ 110-160 ppm region [14]. The carbon bearing the amino group typically resonates around δ 160 ppm, while the fused ring carbons appear at characteristic positions reflecting their electronic environments. The quaternary carbons at the ring fusion positions exhibit distinct chemical shifts that aid in structural confirmation.
Two-dimensional Nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive assignments of proton-carbon connectivities and confirm the proposed structure [11]. These techniques are particularly valuable for distinguishing between positional isomers and confirming the substitution pattern.
Mass spectrometric analysis of 2-amino-9H-pyrido[2,3-b]indole reveals characteristic fragmentation patterns that provide structural information and enable compound identification [15] [16]. Under electron impact ionization, the compound produces a molecular ion peak at m/z 183, corresponding to the molecular weight [16].
The base peak in tandem mass spectrometry typically corresponds to the loss of ammonia (NH₃) from the protonated molecular ion, yielding a fragment at m/z 167 [15] [16]. This fragmentation is characteristic of aromatic amines and reflects the relatively weak C-N bond of the exocyclic amino group under high-energy conditions. The loss of ammonia represents the most favorable fragmentation pathway due to the stability of the resulting aromatic cation [16].
Additional characteristic fragmentations include the loss of hydrogen cyanide (HCN) units, producing fragments at m/z 156 and subsequent losses [16]. The fragmentation pattern also shows evidence of ring contraction and rearrangement processes, with fragments corresponding to the loss of cyanamide (CH₂N₂) units [15]. These losses are particularly evident in higher-order tandem mass spectrometry experiments (MS³ and MS⁴) [15].
Under atmospheric pressure chemical ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at m/z 184 [16]. The subsequent collision-induced dissociation produces fragment ions that follow predictable patterns based on the heterocyclic structure. The pyrido ring system tends to lose nitrogen-containing fragments, while the indole moiety exhibits characteristic losses of small aromatic units [16].
Electrospray ionization mass spectrometry provides softer ionization conditions, typically yielding abundant molecular ion species with minimal fragmentation [15]. This technique is particularly useful for quantitative analysis and molecular weight confirmation. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, supporting structural assignments [15].
The mass spectrometric behavior of 2-amino-9H-pyrido[2,3-b]indole follows general patterns observed for heterocyclic amines, with fragmentation predominantly occurring at positions adjacent to nitrogen atoms [17]. The nitrogen rule applies, with the odd number of nitrogen atoms resulting in an odd molecular weight for the parent ion, while fragment ions typically exhibit even masses [17].
Ion-molecule reactions within the mass spectrometer can produce additional peaks that may complicate spectral interpretation [16]. These reactions are particularly notable in ion trap mass analyzers, where longer residence times facilitate such processes. Understanding these reaction pathways is crucial for accurate spectral interpretation and quantitative analysis applications.
| Technique | Key Features | Typical Values/Ranges |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (key signals) | NH₂ protons, aromatic protons in pyrido and indole rings [13] | δ 5.75 (NH₂), 7.0-8.0 ppm (ArH) [13] |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, quaternary carbons [14] | δ 110-160 ppm region |
| Tandem Mass Spectrometry base peak | Loss of NH₃ (m/z loss of 17) [15] [16] | [M+H]⁺ at m/z 184 |
| UV-Vis absorption | π→π* transitions in conjugated system [18] | λmax ~337 nm [11] |
| Fluorescence emission | Singlet excited state emission [18] | Fluorescence quantum yield dependent on solvent |
| Infrared stretching frequencies | N-H stretching, C=C aromatic stretching [14] | NH stretch ~3400-3500 cm⁻¹ |
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